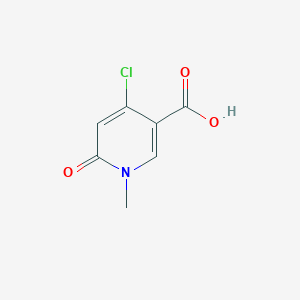

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Systematic IUPAC Name and Synonyms

The compound 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is systematically named according to IUPAC rules as 4-chloro-1-methyl-6-oxopyridine-3-carboxylic acid . This nomenclature reflects its pyridine backbone substituted with a chlorine atom at position 4, a methyl group at position 1, a ketone group at position 6, and a carboxylic acid group at position 3.

Common synonyms for this compound include:

- 3-Pyridinecarboxylic acid, 4-chloro-1,6-dihydro-1-methyl-6-oxo-

- 4-Chloro-1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid

- 4-Chloro-1-methyl-6-oxo-1H-pyridine-3-carboxylic acid

These synonyms are frequently used in chemical databases and commercial catalogs to describe the compound.

Molecular Formula and Structural Descriptors

The molecular formula of this compound is C₇H₆ClNO₃ , with a molecular weight of 187.58 g/mol . The structural features include:

- A pyridine ring with nitrogen at position 1.

- Chlorine substitution at position 4.

- A methyl group at position 1.

- A ketone group at position 6.

- A carboxylic acid group at position 3.

Key structural descriptors include:

| Descriptor | Value/Representation |

|---|---|

| SMILES | CN1C=C(C(=O)O)C(=CC1=O)Cl |

| InChI | InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)5(8)2-6(9)10/h2-3H,1H3,(H,11,12) |

| InChIKey | FDQXWTFEDBWPHE-UHFFFAOYSA-N |

The compound’s planar pyridine ring and substituent orientations have been confirmed via X-ray crystallography and computational modeling.

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number for this compound is 821791-59-7 , a unique identifier used in chemical databases and regulatory documentation. Additional regulatory and commercial identifiers include:

| Identifier Type | Value |

|---|---|

| PubChem CID | 11665533 |

| MDL Number | MFCD20640473 |

| EC Number | Not formally assigned |

| UNII | Not available |

The compound is listed under various catalog numbers in commercial databases, such as AKSci 0159AF and NX62821 , which facilitate procurement for research purposes. Regulatory filings emphasize its use in pharmaceutical intermediates and organic synthesis, though specific jurisdictional classifications (e.g., REACH, TSCA) remain under review.

Properties

IUPAC Name |

4-chloro-1-methyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)5(8)2-6(9)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQXWTFEDBWPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470246 | |

| Record name | 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821791-59-7 | |

| Record name | 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821791-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of this compound ethyl ester with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced synthesis techniques and quality control measures is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique structure allows for modifications that enhance bioactivity and therapeutic efficacy, especially in drugs targeting neurological disorders and cardiovascular diseases. For instance, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease due to their ability to inhibit certain enzymes involved in neurodegeneration.

Case Study: Neurological Disorders

In a study published in Molecules, researchers synthesized various derivatives of this compound to evaluate their neuroprotective effects. The findings indicated that specific derivatives exhibited significant inhibition of acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients .

Agricultural Chemicals

Development of Agrochemicals

This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness as a biocide stems from its ability to disrupt metabolic pathways in pests while minimizing environmental impact. Research has shown that formulations containing this compound can significantly reduce pest populations without harming beneficial insects.

Case Study: Herbicide Efficacy

A comprehensive study evaluated the herbicidal activity of a formulation based on this compound against common agricultural weeds. Results demonstrated a reduction in weed biomass by over 70% compared to control groups, highlighting its potential as an effective herbicide .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to investigate enzyme inhibition and metabolic pathways. Its structural properties allow researchers to explore mechanisms of action for various biological processes.

Case Study: Metabolic Pathways

Research published in Bioorganic Chemistry explored the compound's interaction with specific metabolic enzymes. The study found that it effectively inhibited the enzyme involved in the biosynthesis of certain amino acids, suggesting potential applications in metabolic engineering and synthetic biology .

Material Science

Development of Advanced Materials

The compound's chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into material science has led to innovations in creating materials with enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

A study focused on synthesizing polymer coatings using this compound revealed improved mechanical properties and resistance to UV degradation compared to conventional coatings. These findings suggest its potential application in protective coatings for various industrial uses .

Diagnostic Applications

Use in Medical Diagnostics

This compound can be utilized in developing diagnostic agents that enhance the detection of specific biomarkers in medical testing. Its ability to selectively bind to target molecules makes it valuable in diagnostic assays.

Case Study: Biomarker Detection

Research demonstrated that derivatives of this compound could be employed in assays for detecting biomarkers associated with certain cancers. The specificity and sensitivity of these assays were significantly improved compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. One known target is the AP-1-mediated luciferase activity, which the compound blocks, thereby exhibiting anti-inflammatory effects . The pathways involved in its mechanism of action are still under investigation, but its ability to modulate specific biochemical pathways makes it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Variations

Functional Group Transformations

- Salt Forms: The hydrochloride salt of the 5-amino analog () improves aqueous solubility, critical for formulation in medicinal chemistry.

Ring System Differences

- Pyrimidine vs. Dihydropyridine : The pyrimidine-based analog () features two nitrogen atoms, altering resonance stabilization and reactivity compared to the dihydropyridine core.

Biological Activity

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 821791-59-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Purity : ≥97%

- Melting Point : 247–249 °C

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, this compound may exhibit activity at L-type calcium channels, influencing cardiovascular functions and potentially providing antihypertensive effects .

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridines can possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains .

- Antiviral Properties : Preliminary studies suggest that compounds within the dihydropyridine class can exhibit antiviral activities against several viruses, including herpes simplex virus (HSV) and hepatitis viruses .

Antimicrobial Activity

A study evaluating the antimicrobial effects of various dihydropyridine derivatives found that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Antiviral Activity

Research has shown that 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine derivatives demonstrate antiviral activity against HSV. In vitro assays indicated significant reductions in viral titers when treated with these compounds, suggesting their potential as therapeutic agents in viral infections .

Case Study 1: Antiviral Efficacy Against HSV

In a controlled study involving Vero cells infected with HSV, treatment with 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine derivatives resulted in a notable decrease in viral replication rates. The compound demonstrated an effective concentration (EC50) significantly lower than that of standard antiviral agents, indicating its potential as a novel antiviral treatment .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of various dihydropyridine derivatives against common pathogens. The results indicated that 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine exhibited MIC values comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via esterification or condensation reactions. For example, ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (a derivative) is synthesized by acylating 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid under high-dilution conditions with catalysts like palladium or copper in solvents such as DMF or toluene . Yield optimization involves controlling temperature (e.g., 60–80°C), solvent purity, and catalyst loading. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

- NMR : H and C NMR confirm the presence of characteristic peaks, such as the chloro-substituted pyridine ring (δ 7.8–8.2 ppm for aromatic protons) and the carboxylic acid group (δ 12–13 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile:water = 70:30) ensures purity .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 201.02 (calculated for CHClNO) .

Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound?

- AP-1 inhibition can be assessed using luciferase reporter assays in HEK293 or RAW264.7 cells transfected with AP-1-responsive luciferase constructs. Pre-treatment with the compound (10–100 µM) followed by stimulation with PMA or TNF-α allows quantification of AP-1-driven luciferase activity . Dose-response curves and IC calculations are performed to determine potency.

Advanced Research Questions

Q. How can structural modifications enhance the biological activity or selectivity of this compound?

- Heterocyclic substitutions : Introducing biaryl or trifluoromethyl groups at the 1-position (e.g., 6-oxo-1-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid) improves metabolic stability and target binding .

- Ester/amide derivatives : Ethyl or hydrazide derivatives (e.g., ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) enhance cell permeability, as shown in polymyxin analog studies . Computational tools like molecular docking (AutoDock Vina) predict binding affinities to AP-1 or L-type calcium channels .

Q. What mechanistic insights explain the compound’s inhibition of AP-1-mediated transcriptional activity?

- The compound likely disrupts AP-1 dimerization (c-Fos/c-Jun) or binds to DNA recognition sites. Co-immunoprecipitation (Co-IP) assays in stimulated cells can validate dimer disruption. Mutagenesis studies on AP-1 binding domains (e.g., replacing critical cysteine residues) further elucidate interaction sites .

Q. How can discrepancies in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Contradictions may arise from differences in cell lines (e.g., primary vs. immortalized cells), compound purity, or assay conditions. Meta-analysis of dose-response data across studies (e.g., comparing IC in HEK293 vs. THP-1 cells) and standardized purity validation (HPLC ≥98%) are recommended .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Plasma protein binding : Equilibrium dialysis assesses binding to albumin or α-1-acid glycoprotein, which affects bioavailability .

- Metabolic stability : Incubation with liver microsomes (human/rat) identifies major metabolites (e.g., hydroxylation or dechlorination products) .

- Toxicity : Seven-day renal toxicity studies in rodents (e.g., serum creatinine and BUN levels) evaluate nephrotoxicity risks .

Q. What strategies mitigate off-target effects in vivo?

- Selective targeting : Structure-activity relationship (SAR) studies guided by crystallography (e.g., X-ray co-crystals with AP-1) minimize interactions with non-target kinases .

- Prodrug design : Masking the carboxylic acid group as an ethyl ester improves selectivity by reducing non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.